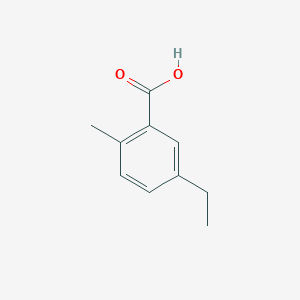
5-Ethyl-2-methylbenzoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2-methylbenzoic acid is an organic compound with the molecular formula C10H12O2. It is a derivative of benzoic acid, where the benzene ring is substituted with an ethyl group at the 5-position and a methyl group at the 2-position. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Ethyl-2-methylbenzoic acid can be synthesized through several methods. One common approach involves the alkylation of 2-methylbenzoic acid with ethyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 5-ethyl-2-methylbenzoic acid may involve the catalytic hydrogenation of 5-ethyl-2-methylbenzoyl chloride. This process uses a palladium catalyst and hydrogen gas under controlled conditions to yield the desired acid.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-Ethyl-2-methylbenzaldehyde or 5-ethyl-2-methylbenzoic acid.
Reduction: 5-Ethyl-2-methylbenzyl alcohol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
5-Ethyl-2-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of metabolic pathways involving benzoic acid derivatives.
Medicine: Research into its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-ethyl-2-methylbenzoic acid involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzoic acid: Lacks the ethyl group at the 5-position.
5-Methyl-2-nitrobenzoic acid: Contains a nitro group instead of an ethyl group.
5-Bromo-2-methylbenzoic acid: Substituted with a bromine atom at the 5-position.
Uniqueness
5-Ethyl-2-methylbenzoic acid is unique due to the presence of both an ethyl and a methyl group on the benzene ring. This specific substitution pattern can influence its reactivity and interactions in chemical and biological systems, making it distinct from other benzoic acid derivatives.
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
5-ethyl-2-methylbenzoic acid |
InChI |
InChI=1S/C10H12O2/c1-3-8-5-4-7(2)9(6-8)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) |
InChI Key |
CBRZVDQTBWTIKK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


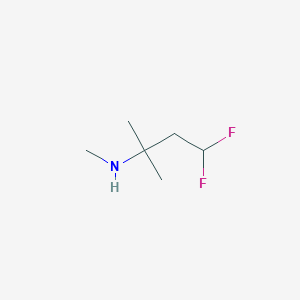
![2-chloro-N-[3-(trihydroxysilyl)propyl]acetamide](/img/structure/B13575428.png)
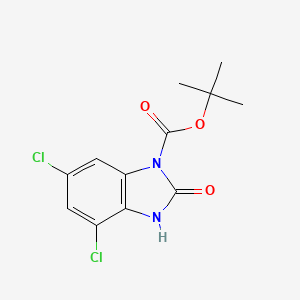

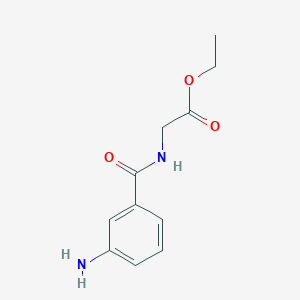

![Bicyclo[2.2.0]hexan-2-amine](/img/structure/B13575448.png)
![1-[2-(Pyrrolidin-1-yl)phenyl]piperazine](/img/structure/B13575455.png)
![N-(4-{2-[(4-tert-butylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide](/img/structure/B13575468.png)
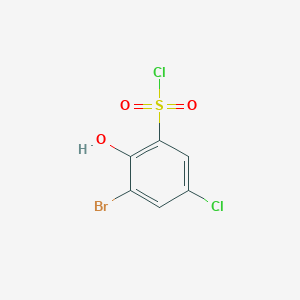
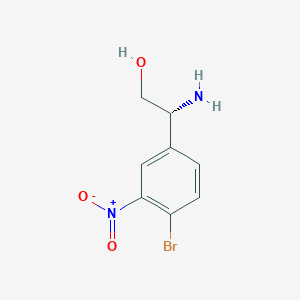

![4-tert-butyl-N-[(4-carbamoylphenyl)methyl]benzamide](/img/structure/B13575493.png)
![(3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}pentanoicacid](/img/structure/B13575506.png)
